What are the physical and chemical properties of 2-Methyl-6-oxo-2,4-heptadienal?
What are the physical and chemical properties of 2-Methyl-6-oxo-2,4-heptadienal?
An In-Depth Technical Guide on Apocarotenoid Cleavage Products and Their Biological Applications
Executive Summary & Core Causality
2-Methyl-6-oxo-2,4-heptadienal (CAS: 195991-40-3) is a highly reactive, low-molecular-weight apocarotenoid. In the fields of natural product chemistry and drug development, it is primarily recognized not as a primary metabolite, but as a secondary cleavage product derived from the spontaneous, autocatalytic oxidation of highly conjugated polyenes—most notably β-carotene and retinoic acid .
The causality behind its formation lies in the thermodynamic instability of extended conjugated double-bond systems when exposed to triplet molecular oxygen (O₂). The resulting free-radical chain reactions yield complex oxygen copolymers and an array of truncated norisoprenoids. As an electrophilic α,β-unsaturated aldehyde, 2-Methyl-6-oxo-2,4-heptadienal acts as a potent signaling molecule, capable of modulating innate immune receptors and serving as an active pharmaceutical ingredient in dermatological therapeutics.
Physicochemical Properties
Understanding the physical and chemical parameters of 2-Methyl-6-oxo-2,4-heptadienal is critical for predicting its volatility, solubility, and reactivity in both biological matrices and synthetic formulations.
| Property | Value | Structural Significance |
| IUPAC Name | (2E,4E)-2-Methyl-6-oxohepta-2,4-dienal | Defines the trans stereochemistry of the conjugated diene system. |
| CAS Registry Number | 195991-40-3 | Unique identifier for regulatory and sourcing compliance. |
| Molecular Formula | C₈H₁₀O₂ | Indicates extensive unsaturation relative to carbon count. |
| Molecular Weight | 138.16 g/mol | Low molecular weight facilitates high volatility and cellular permeability. |
| Density (Calculated) | 0.973 g/cm³ | Hydrophobic nature, preferential partitioning into lipid bilayers. |
| Boiling Point | 258.4°C at 760 mmHg | High boiling point relative to MW due to strong dipole-dipole interactions. |
| Flash Point | 95.4°C | Requires standard flammable liquid handling protocols. |
| Refractive Index | 1.465 | Reflects the high degree of electron delocalization in the diene system. |
Mechanisms of Formation: The Autoxidation Cascade
The generation of 2-Methyl-6-oxo-2,4-heptadienal does not rely on enzymatic cleavage (like classical carotenoid oxygenases) but rather on a non-enzymatic, free-radical autoxidation pathway. When β-carotene is exposed to high oxygen tension, peroxyl radicals attack the polyene backbone. This leads to the formation of a polymeric matrix known as Oxidized β-Carotene (OxBC) , which contains 80–85% copolymers and 15–20% low-molecular-weight apocarotenoids .
The cleavage specifically at the C-C bonds of the polyene chain releases 2-Methyl-6-oxo-2,4-heptadienal alongside other volatiles like β-ionone and dihydroactinidiolide.
Fig 1. Autocatalytic cleavage of β-carotene yielding 2-Methyl-6-oxo-2,4-heptadienal.
Biological Activity & Dermatological Therapeutics
Innate Immune Modulation
Recent immunological studies demonstrate that the OxBC mixture, which includes 2-Methyl-6-oxo-2,4-heptadienal, acts as a potent modulator of the innate immune system. The electrophilic nature of the α,β-unsaturated carbonyl group allows it to interact with sensory proteins, leading to the dramatic upregulation of pattern recognition receptors (PRRs), specifically CD14, TLR-2, and TLR-4 . This primes macrophages and fibroblasts, enhancing phagocytic activity and microbial resistance without triggering runaway inflammation.
Dermatological Applications
In drug development, 2-Methyl-6-oxo-2,4-heptadienal is utilized in patented topical formulations (0.0001% to 5% w/w) for the treatment of severe skin conditions. By modulating local oxidative stress and cellular turnover, it is highly effective against dandruff, photoaging, psoriasis, and eczema .
Fig 2. Innate immune priming via apocarotenoid-induced TLR and CD14 upregulation.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an internal checkpoint to prevent false positives.
Protocol A: Controlled Generation via β-Carotene Autoxidation
Rationale: Natural extraction from plant tissues yields minute, highly variable quantities. Controlled autoxidation in a solvent matrix provides a reproducible yield of the OxBC matrix containing the target compound.
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Solvation: Dissolve 500 mg of high-purity β-carotene in 50 mL of ethyl acetate. Rationale: Ethyl acetate is an aprotic solvent that readily solubilizes polyenes without interfering with radical propagation.
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Oxygenation: Bubble pure molecular oxygen (O₂) through the solution at a constant flow rate of 20 mL/min at 30°C for 72 hours.
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Self-Validation Checkpoint (UV-Vis Tracking): Extract 10 µL aliquots every 12 hours. Measure absorbance at 450 nm. The reaction is complete when the 450 nm peak (characteristic of the intact conjugated polyene) completely disappears, indicating full cleavage.
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Fractionation: Concentrate the solvent under reduced pressure and subject the residue to silica gel column chromatography (Hexane:Ethyl Acetate gradient) to isolate the low-molecular-weight apocarotenoid fraction.
Protocol B: GC-MS Extraction and Quantification from Botanical Matrices
Rationale: 2-Methyl-6-oxo-2,4-heptadienal is a known environmental stress volatile in plants (e.g., Chetoui olive leaves) . Thermal degradation of aldehydes during GC-MS is a major risk; therefore, strict temperature programming is required.
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Tissue Maceration & Extraction: Homogenize 10 g of lyophilized stressed plant leaves in 50 mL of HPLC-grade hexane. Add 10 µg of nonanal as an internal standard. Rationale: Hexane selectively partitions non-polar volatiles while leaving behind heavy, column-fouling polyphenols.
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Filtration & Concentration: Filter through anhydrous MgSO₄ to remove residual water (which degrades GC column stationary phases). Concentrate to 1 mL under a gentle nitrogen stream.
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GC-MS Parameters:
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Injector: 250°C, split ratio 1:50.
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Oven Program: 50°C for 1 min, ramp at 5°C/min to 280°C, hold for 20 min. Rationale: The slow 5°C/min ramp prevents the thermal fragmentation of the delicate dienal backbone.
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MS Detection: Electron impact (EI) at 70 eV; scan mass range 50–550 amu.
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Self-Validation Checkpoint: Confirm the presence of the molecular ion peak ( M+ = 138) and cross-reference the retention index with the internal nonanal standard to ensure the peak is not an artifact of column bleed.
References
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Retinoic Acid Oxidation at High Oxygen Pressures: Evidence for Spin-Forbidden Direct Addition of Triplet Molecular Oxygen Journal of the American Chemical Society URL:[Link]
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The β-carotene–oxygen copolymer: its relationship to apocarotenoids and β-carotene function Canadian Science Publishing URL:[Link]
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Biologically Active Polymers from Spontaneous Carotenoid Oxidation: A New Frontier in Carotenoid Activity PLOS One URL:[Link]
- Topical formulations for the treatment of skin conditions (WO2005079143A2)
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Essential oil composition and volatile compounds of Chetoui olive leaves under environmental stress Acta Sci. Pol. Hortorum Cultus, 17(2) 2018, 49–70 (Biblioteka Nauki) URL:[Link]
